molecular formula C13H11N5OS B2604991 2-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide CAS No. 1207008-66-9

2-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B2604991
CAS No.: 1207008-66-9
M. Wt: 285.33
InChI Key: YPPDAZXMKKOSHO-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole moiety linked via an acetamide bridge to a thiazole ring substituted with a pyridin-3-yl group. Its synthesis typically involves nucleophilic substitution reactions, where a chloroacetamide intermediate reacts with heterocycles like pyrazole under basic conditions (e.g., DMF, NaOH) . Spectral characterization (NMR, IR, MS) confirms the structure, with key signals corresponding to the thiazole NH (~δ 11.8 ppm in $ ^1H $-NMR) and pyridinyl aromatic protons .

Properties

IUPAC Name

2-pyrazol-1-yl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c19-12(8-18-6-2-5-15-18)17-13-16-11(9-20-13)10-3-1-4-14-7-10/h1-7,9H,8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPDAZXMKKOSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrazole Ring: Starting from hydrazine and a 1,3-diketone, the pyrazole ring is formed through a cyclization reaction.

    Thiazole Ring Formation: The thiazole ring can be synthesized from α-haloketones and thiourea.

    Coupling Reactions: The pyrazole and thiazole intermediates are then coupled with a pyridine derivative through a series of nucleophilic substitution reactions.

    Final Assembly: The final step involves the acylation of the assembled intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings.

    Reduction: Reduction reactions can target the nitrogens in the heterocyclic rings.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 2-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics to combat resistant strains .

Anticancer Activity

The compound has shown promise in anticancer research. It has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported its effectiveness against breast cancer and leukemia cell lines, highlighting its potential as a lead compound for cancer therapy .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that modifications on the thiazole ring enhanced antibacterial potency, suggesting structural optimization could lead to more effective agents .

Case Study 2: Cancer Cell Line Studies

In vitro studies using MCF-7 (breast cancer) and HL-60 (leukemia) cell lines demonstrated that treatment with 2-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide resulted in significant reductions in cell viability. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole- and Azole-Substituted Acetamides

Compounds such as N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide (6a–b) and N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (7a–b) share the acetamide-thiazole backbone but differ in the azole substituent (imidazole, triazole) . Key distinctions:

  • Spectral Data : The $ ^1H $-NMR of the target compound shows a pyrazole proton at δ ~8.6 ppm, whereas imidazole derivatives exhibit characteristic signals at δ ~7.5–7.8 ppm .
  • Synthetic Yield : Pyrazole derivatives often achieve higher yields (~60–80%) compared to tetrazole analogs (~50–65%) due to steric hindrance in larger azoles .

Coumarin-Linked Thiazole Acetamides

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide (5) replaces the pyridinyl group with a coumarin moiety, introducing a planar, conjugated system .

  • Structural Impact : The coumarin ring enhances UV absorption (λmax ~320 nm), useful in photophysical studies, but reduces aqueous solubility compared to pyridinyl-thiazole systems.
  • Biological Activity : Coumarin derivatives exhibit α-glucosidase inhibition (IC50 ~12–35 μM) , while pyridinyl-thiazole analogs are unexplored in this context.

Thiophenyl-Sulfamoyl Acetamides

Compounds like N-(4-(4-chlorothiophen-2-yl)thiazol-2-yl)-2-(N-(4-phenyl-1H-pyrrol-2-yl)sulfamoyl)acetamide (9a) feature sulfamoyl and thiophenyl groups, increasing molecular weight (~500 g/mol vs. ~340 g/mol for the target compound) and lipophilicity (ClogP ~3.5 vs. ~1.8) .

  • Spectral Differences : Sulfamoyl groups introduce distinct IR stretches at ~1150 cm$ ^{-1} $ (S=O) absent in the target compound .
  • Antimicrobial Activity: Thiophenyl-sulfamoyl derivatives show moderate activity against S.

Methoxyphenyl-Thiazole Analog

2-(4-Methoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS: 752226-18-9) substitutes the pyrazole with a methoxyphenyl group, altering electronic and steric profiles .

  • Solubility: The methoxy group improves solubility in polar solvents (e.g., ethanol, DMSO) compared to the pyrazole variant.
  • $ ^1H $-NMR : The methoxy signal at δ ~3.8 ppm and absence of pyrazole protons (δ ~8.6 ppm) distinguish this analog .

Biological Activity

2-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a heterocyclic compound that incorporates a pyrazole, pyridine, and thiazole moiety. This unique combination of structural features makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

The compound is suggested to interact with biological targets through hydrogen bonding and other non-covalent interactions. The thiazole and pyridine rings may play crucial roles in binding to specific enzymes or receptors, enhancing its pharmacological profile.

Pharmacological Properties

Research indicates that compounds similar to 2-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide exhibit various biological activities:

  • Anticancer Activity : Thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines (IC50 values often in the low micromolar range) .
  • Antimicrobial Activity : Some thiazole-containing compounds are noted for their antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole and pyridine rings significantly influence the biological activity of the compound. For example, electron-withdrawing groups at specific positions on the aromatic rings have been associated with enhanced potency against certain targets, such as cancer cells .

Anticancer Research

A study focusing on thiazole derivatives revealed that compounds with similar structural features to 2-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide exhibited potent cytotoxicity against HepG2 cells. The most active compound in this series had an IC50 value of 0.62 μM, indicating its potential as an anticancer agent .

Antimicrobial Studies

Another research effort investigated a series of thiazole derivatives for their activity against Plasmodium falciparum, the causative agent of malaria. The findings suggested that modifications in the N-substituent groups linked to the thiazole ring significantly affected their antimalarial activity, providing insights into how similar structural modifications might enhance the efficacy of 2-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide .

Data Table: Biological Activity Comparison

CompoundTargetActivityIC50 (μM)Reference
2-(1H-pyrazol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamideHepG2 (liver cancer)CytotoxicityTBD
Thiazole Derivative APlasmodium falciparumAntimalarialTBD
Thiazole Derivative BVarious cancer cell linesCytotoxicity0.62

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